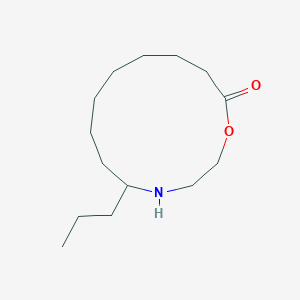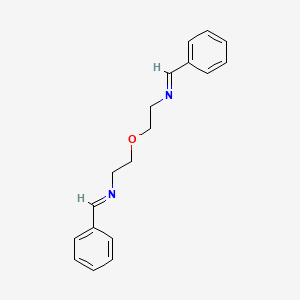
Ethanamine, 2,2'-oxybis[N-(phenylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- is a chemical compound with the molecular formula C16H20N2O. This compound is known for its unique structure, which includes an ethanamine backbone linked by an oxygen atom and substituted with phenylmethylene groups. It is used in various scientific and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- typically involves the reaction of ethanamine with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired product along with water as a byproduct. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvent: Organic solvents like ethanol or methanol
Industrial Production Methods
On an industrial scale, the production of Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- involves continuous flow reactors to ensure efficient mixing and heat transfer. The process is optimized to maximize yield and minimize byproducts. The use of fixed-bed reactors with acid-functionalized catalysts is common to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the phenylmethylene groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Oxidation: Formation of oxides and ketones
Reduction: Formation of amines and alcohols
Substitution: Formation of substituted ethanamines
Scientific Research Applications
Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the context of its application, such as enzyme inhibition in medicinal chemistry or polymer stabilization in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Ethanamine, 2,2’-oxybis-: Similar structure but lacks the phenylmethylene groups.
N,N-Dimethylethanamine: Contains dimethyl groups instead of phenylmethylene groups.
Benzylamine: Contains a benzyl group instead of the phenylmethylene linkage.
Uniqueness
Ethanamine, 2,2’-oxybis[N-(phenylmethylene)- is unique due to its phenylmethylene substitution, which imparts distinct chemical and physical properties. This substitution enhances its reactivity and allows for specific interactions in biological and industrial applications, making it a valuable compound in various fields.
Properties
CAS No. |
143029-04-3 |
|---|---|
Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
N-[2-[2-(benzylideneamino)ethoxy]ethyl]-1-phenylmethanimine |
InChI |
InChI=1S/C18H20N2O/c1-3-7-17(8-4-1)15-19-11-13-21-14-12-20-16-18-9-5-2-6-10-18/h1-10,15-16H,11-14H2 |
InChI Key |
FHQMUCDOIUTQBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NCCOCCN=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12558892.png)
![4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid](/img/structure/B12558907.png)
![2-Ethyl-3-propylbenzo[f][1,7]naphthyridine](/img/structure/B12558914.png)

![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)
![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
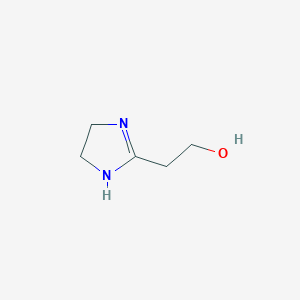
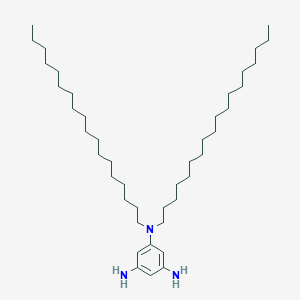
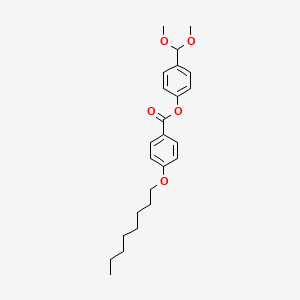
![2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-](/img/structure/B12558949.png)
![4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12558951.png)
